molecular formula C25H15N3OS B382654 8,14-diphenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one CAS No. 379244-31-2

8,14-diphenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one

Cat. No.: B382654
CAS No.: 379244-31-2
M. Wt: 405.5g/mol
InChI Key: QLTRBBWYKWFZJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is known for its complex molecular framework, which includes a thieno ring fused with pyrimido and phthalazin moieties, making it an interesting subject for research.

Preparation Methods

The synthesis of 5,10-diphenyl-8H-thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one typically involves multi-step reactions. One common synthetic route includes the condensation of appropriate starting materials followed by cyclization reactions. For instance, the condensation of DMF-DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrimido ring, is a key step in the synthesis . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

5,10-diphenyl-8H-thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

5,10-diphenyl-8H-thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.

    Medicine: It is investigated for its potential pharmacological properties, including anti-cancer and anti-inflammatory activities.

    Industry: The compound is explored for its use in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 5,10-diphenyl-8H-thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one involves its interaction with specific molecular targets and pathways. While detailed studies are required to fully elucidate its mechanism, it is believed to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

5,10-diphenyl-8H-thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one can be compared with other similar heterocyclic compounds, such as:

    5,9-diphenyl-8H-thieno[2’,3’4,5]pyrimido[2,1-a]phthalazin-8-one: Similar structure but with different substitution patterns.

    5-CL-9-(3,4-dimethoxyphenyl)-8H-thieno[2’,3’4,5]pyrimido[2,1-a]phthalazin-8-one: Contains chlorine and methoxy groups, leading to different chemical properties.

  • 11-methyl-5-phenyl-9,10,11,12-tetrahydro-8H- 1benzothieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one : Features a benzothieno ring and additional methyl group .

These comparisons highlight the uniqueness of 5,10-diphenyl-8H-thieno[2’,3’:4,5]pyrimido[2,1-a]phthalazin-8-one in terms of its specific substitution pattern and resulting properties.

Properties

CAS No.

379244-31-2

Molecular Formula

C25H15N3OS

Molecular Weight

405.5g/mol

IUPAC Name

8,14-diphenyl-15-thia-9,10,17-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,8,12(16),13-heptaen-11-one

InChI

InChI=1S/C25H15N3OS/c29-25-20-15-21(16-9-3-1-4-10-16)30-24(20)26-23-19-14-8-7-13-18(19)22(27-28(23)25)17-11-5-2-6-12-17/h1-15H

InChI Key

QLTRBBWYKWFZJJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC3=C(S2)N=C4C5=CC=CC=C5C(=NN4C3=O)C6=CC=CC=C6

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(S2)N=C4C5=CC=CC=C5C(=NN4C3=O)C6=CC=CC=C6

Origin of Product

United States

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